molecular formula C16H17FN4O3 B2794087 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1172339-15-9

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2794087
CAS No.: 1172339-15-9
M. Wt: 332.335
InChI Key: KGVNHQZYQSQWPC-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2-fluorophenoxy acetamide moiety. The 2-fluorophenoxy group may enhance lipophilicity and bioavailability, while the acetamide linker could facilitate hydrogen bonding interactions critical for target binding .

Crystallographic characterization of such compounds typically employs tools like the SHELX software suite, which enables precise determination of molecular geometry and intermolecular interactions .

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-9-7-10-14(20-21(2)15(10)19-16(9)23)18-13(22)8-24-12-6-4-3-5-11(12)17/h3-6,9H,7-8H2,1-2H3,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVNHQZYQSQWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)COC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenoxyacetamide moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Linker

The acetamide group (-NHCO-) is susceptible to nucleophilic substitution under basic conditions. In structurally similar compounds, this moiety reacts with amines or thiols to form substituted derivatives. For example:

General Reaction Pathway

R-NHCO-R’+NuR-NHCONu-R’+X\text{R-NHCO-R'} + \text{Nu}^- \rightarrow \text{R-NHCONu-R'} + \text{X}^-

Conditions

  • Sodium ethoxide (NaOEt) or potassium carbonate (K2_2CO3_3) in ethanol at reflux .

  • Reactants: Primary/secondary amines, thiols, or alcohols.

Example Reaction
Reaction with piperazine derivatives could yield bis-acetamide products, as observed in analogous pyrazolo[3,4-b]pyridine systems .

Hydrolysis of the Acetamide Bond

The acetamide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts:

Acidic Hydrolysis

R-NHCO-R’+H2OH+R-NH2+HOOC-R’\text{R-NHCO-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-NH}_2 + \text{HOOC-R'}

Basic Hydrolysis

R-NHCO-R’+OHR-NH2+R’-COO\text{R-NHCO-R'} + \text{OH}^- \rightarrow \text{R-NH}_2 + \text{R'-COO}^-

Conditions

  • 6M HCl or NaOH at elevated temperatures (80–100°C).

Functionalization of the Pyrazolo Core

The pyrazolo[3,4-b]pyridine core exhibits reactivity at the N1 and C3 positions. Electrophilic aromatic substitution (EAS) is feasible at the C5 position due to electron-donating methyl groups .

Reaction TypeConditionsProduct
NitrationHNO3_3, H2_2SO4_45-Nitro derivative
HalogenationCl2_2/Br2_2, FeCl3_35-Halo derivative
SulfonationSO3_3, H2_2SO4_45-Sulfo derivative

Reactivity of the 2-Fluorophenoxy Group

The 2-fluorophenoxy group participates in:

  • Nucleophilic Aromatic Substitution (NAS): Fluorine at the ortho position can act as a leaving group under strong basic conditions (e.g., KOH in DMSO) .

  • Ether Cleavage: Reaction with HI or HBr yields phenolic derivatives.

Example Reaction

Ar-O-R+HIAr-OH+R-I\text{Ar-O-R} + \text{HI} \rightarrow \text{Ar-OH} + \text{R-I}

Cyclization Reactions

The compound can undergo intramolecular cyclization to form fused heterocycles. For instance, interaction with thiourea derivatives under basic conditions produces thieno[2,3-b]pyridines :

General Pathway

  • Formation of a thiourea intermediate.

  • Cyclization via elimination of H2_2O or NH3_3.

Conditions

  • Reflux in ethanol with NaOEt or piperidine .

Stability Under Oxidative/Reductive Conditions

ConditionReactivityProduct
H2_2, Pd/CReduction of nitro groups (if present)Amines
KMnO4_4, H2_2OOxidation of methyl groupsCarboxylic acids

The tetrahydro-pyridinone ring is stable under mild oxidative conditions but may dehydrogenate to a fully aromatic system under strong oxidants.

Experimental Considerations

  • Solubility: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/DMF .

While direct experimental data for this specific compound is limited in publicly available literature, its reactivity can be extrapolated from well-documented analogs . Further studies would require targeted synthesis and characterization to confirm reaction outcomes.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold may exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth.
  • Case Studies : In vitro studies have demonstrated that related compounds show considerable growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. For example, a similar compound exhibited percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .

Enzyme Inhibition

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide may also function as an enzyme inhibitor:

  • Phosphodiesterase Inhibition : Compounds with similar structures have shown potential in inhibiting phosphodiesterases (PDEs), which are enzymes that regulate cellular signaling pathways through the degradation of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP or GMP within cells, potentially impacting various physiological processes such as inflammation and cell proliferation.

Other Biological Activities

In addition to anticancer properties and enzyme inhibition, the compound may possess other pharmacological effects:

  • Anti-inflammatory Potential : Preliminary studies suggest that related pyrazole derivatives could inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a significant role in inflammatory processes. Molecular docking studies have indicated favorable binding interactions with 5-LOX, suggesting potential for further development as anti-inflammatory agents .

Summary Table of Applications

Application Description References
Anticancer ActivitySignificant growth inhibition against various cancer cell lines; potential kinase inhibition mechanism
Enzyme InhibitionPossible inhibition of phosphodiesterases; impacts on cyclic nucleotide levels
Anti-inflammatory EffectsPotential as a 5-lipoxygenase inhibitor; favorable docking results suggest therapeutic applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolopyridine acetamides. Below is a comparative analysis with three analogous molecules:

Structural Analogues

Pyrazolo[3,4-b]pyridine Derivatives: Example: Compounds with substituents at the 3-position (e.g., aryl or alkyl groups).

Fluorinated Acetamide Derivatives: Example: 2-(4-Fluorophenoxy)-N-(pyridin-3-yl)acetamide. Comparison: The ortho-fluorine substitution in the target compound could sterically hinder rotation, altering conformational stability and binding kinetics relative to para-fluorinated variants.

Kinase Inhibitors with Pyrazolopyridine Cores :

  • Example : Ruxolitinib (a JAK1/2 inhibitor).
  • Comparison : While lacking the acetamide moiety, Ruxolitinib’s pyrazolopyridine core highlights the scaffold’s versatility in targeting ATP-binding pockets. The acetamide in the target compound may introduce additional hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazolo[3,4-b]pyridine (Unsubstituted) 2-(4-Fluorophenoxy)acetamide
Molecular Weight (g/mol) ~331.3 (calculated) ~203.2 ~259.3
LogP (Predicted) ~2.1 ~1.5 ~2.4
Hydrogen Bond Acceptors 5 3 4
Hydrogen Bond Donors 2 1 1

Notes:

  • The higher logP of the target compound suggests enhanced membrane permeability compared to unsubstituted analogues.
  • Increased hydrogen-bonding capacity (acceptors/donors) may improve target engagement but reduce solubility .

Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide is a compound within the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5O3C_{13}H_{13}N_{5}O_{3} with a molecular weight of approximately 263.27 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a fluorophenoxy group and an acetamide moiety.

Key Properties:

PropertyValue
Molecular FormulaC13H13N5O3C_{13}H_{13}N_{5}O_{3}
Molecular Weight263.27 g/mol
CAS Number1172465-79-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant antiproliferative effects against prostate cancer cells by targeting specific signaling pathways involved in cell growth and survival .

Enzymatic Inhibition

This compound also shows promise as an enzyme inhibitor. Research indicates that it can act as a selective inhibitor of phosphodiesterase enzymes (PDEs), which are crucial in various physiological processes including inflammation and cellular signaling. Inhibiting these enzymes can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy in inhibiting bacterial growth and reducing biofilm formation in various strains of bacteria. This property suggests its potential use in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several research articles have explored the biological activities of related compounds and their implications for drug development:

  • Anticancer Mechanisms : A study published in Nature Communications detailed how pyrazolo[3,4-b]pyridine derivatives induce apoptosis in cancer cells via mitochondrial pathways. This highlights their potential as chemotherapeutic agents .
  • Enzyme Inhibition : Research published in Molecules discussed the structure-activity relationship (SAR) of similar compounds and their role as selective PDE inhibitors. This work emphasizes the importance of molecular modifications in enhancing biological activity .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of pyrazolo derivatives revealed that modifications to the core structure significantly enhance activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization. Key steps include:

  • Core formation : Condensation of hydrazine derivatives with β-keto esters or nitriles under reflux in ethanol or DMF .
  • Acylation : Introduction of the 2-(2-fluorophenoxy)acetamide group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 2-fluorophenol) .
  • Optimization : Temperature control (0–5°C for sensitive intermediates), catalyst selection (e.g., piperidine for Knoevenagel reactions), and solvent polarity adjustments (e.g., ethanol for solubility) improve yields .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns, with the fluorophenoxy group showing distinct splitting in aromatic regions .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves the 3D structure, particularly the tetrahydro-pyrazole ring conformation and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ for ATPase activity) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced: How can contradictions in reported biological activities be resolved?

Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity validation : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • Structural analogs comparison : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate activity contributors .
  • Mechanistic studies : Employ knock-out cell lines or enzyme mutants to verify target specificity .

Advanced: What strategies enhance target selectivity while minimizing off-target effects?

Answer:

  • Structure-activity relationship (SAR) studies : Modify the pyrazole ring’s substituents (e.g., methyl vs. isopropyl groups) to optimize steric and electronic effects .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes and guide substitutions at the fluorophenoxy moiety .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and reduce nonspecific interactions .
  • Selective fluorination : Replace the 2-fluorophenoxy group with 3- or 4-fluoro analogs to alter metabolic stability .

Advanced: How do solvent polarity and temperature influence long-term stability?

Answer:

  • Degradation pathways : Hydrolysis of the acetamide group in polar protic solvents (e.g., water, methanol) accelerates at >25°C .
  • Stabilization methods : Store in anhydrous DMSO at -20°C under inert gas (N₂/Ar) .
  • Analytical validation : Monitor degradation via:
    • HPLC : Detect split peaks from hydrolyzed products .
    • TGA/DSC : Assess thermal decomposition profiles .
    • LC-MS : Identify degradation byproducts (e.g., free fluorophenol) .

Advanced: What crystallographic challenges arise in resolving hydrogen-bonding networks?

Answer:

  • Disorder modeling : Use SHELXL’s PART instruction to model disordered solvent molecules in the lattice .
  • Hydrogen bond analysis : Apply Etter’s graph-set notation to classify motifs (e.g., R₂²(8) rings) and predict packing efficiency .
  • Twinned crystals : Employ TWINABS in SHELX for data integration and HKLF5 refinement .
  • High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve weak electron density for fluorine atoms .

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